molecular formula C13H11FN2O4S B5807423 4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No. B5807423
M. Wt: 310.30 g/mol
InChI Key: KBKMPLITWKKHRG-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, also known as FNPS, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides and is known for its various applications in the field of biochemistry and pharmacology. The purpose of

Mechanism of Action

4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. The inhibition of carbonic anhydrase enzymes by this compound has been shown to reduce intraocular pressure in glaucoma patients and to have anticonvulsant effects in animal models of epilepsy.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase enzymes by this compound has various biochemical and physiological effects. These effects include the reduction of intraocular pressure, the inhibition of seizures, and the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This selectivity allows researchers to study the specific effects of carbonic anhydrase inhibition without affecting other physiological processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on 4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide. One potential direction is the development of more soluble derivatives of this compound that can be more easily administered in lab experiments. Another direction is the study of the effects of this compound on other physiological processes beyond carbonic anhydrase inhibition. Finally, the potential use of this compound in the treatment of various diseases such as glaucoma, epilepsy, and cancer should be further explored.
Conclusion
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its ability to selectively inhibit carbonic anhydrase enzymes has been studied extensively in the context of various diseases. The synthesis method of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-5-nitroaniline in the presence of a base. While there are some limitations to using this compound in lab experiments, its potential applications in the treatment of various diseases make it an important compound for further research.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-5-nitroaniline in the presence of a base. The resulting compound is purified through recrystallization to obtain pure this compound. The yield of this synthesis method is about 80-90%.

Scientific Research Applications

4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. This enzyme plays a crucial role in various physiological processes such as acid-base balance, respiration, and electrolyte transport. The inhibition of carbonic anhydrase enzymes by this compound has been studied extensively in the context of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-fluoro-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-9-2-5-11(16(17)18)8-13(9)15-21(19,20)12-6-3-10(14)4-7-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKMPLITWKKHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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